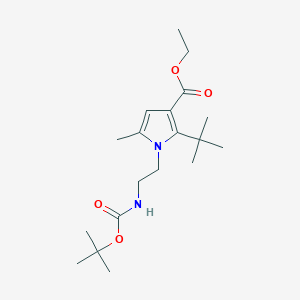
tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate
Overview
Description
Tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate is a useful research compound. Its molecular formula is C19H32N2O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Natural Prenyl Indole Derivatives The compound could be used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Kinetic Stabilization
The tert-butyl group in the compound is very bulky and is used in chemistry for kinetic stabilization . This effect on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Enzymatic Kinetic Resolution
The compound could be used in enzymatic kinetic resolution processes . These processes are important in the production of enantiomerically pure compounds, which are often needed in pharmaceutical applications .
Synthesis of Organoselenanes and Organotelluranes
The compound could be used as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . These compounds have been investigated as cysteine protease, protein tyrosine phosphatase, and poliovirus 3C proteinase inhibitors .
5. Conversion of Alcohols and Carboxylic Acids The compound could be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters . This is a common reaction in organic synthesis and is often used in the production of pharmaceuticals and fine chemicals .
Synthesis of Strained Pyrrolidines
The compound could be used in the synthesis of strained pyrrolidines . These compounds are useful in the preparation of various sterically shielded nitroxides of the pyrrolidine series .
properties
IUPAC Name |
ethyl 2-tert-butyl-5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-13(2)21(15(14)18(3,4)5)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWCBHOGZJZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCNC(=O)OC(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



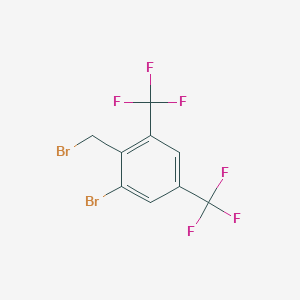
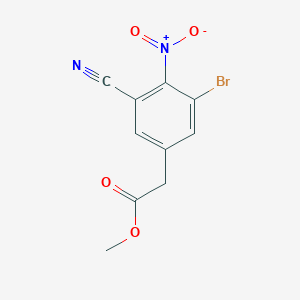
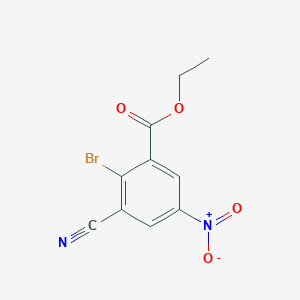
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
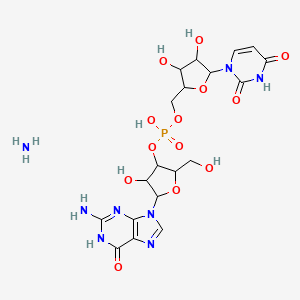
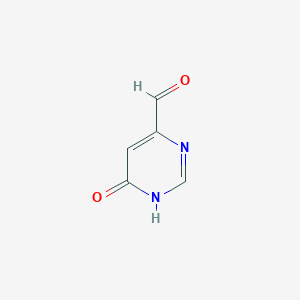
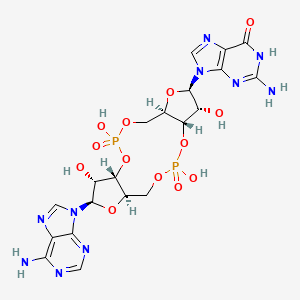
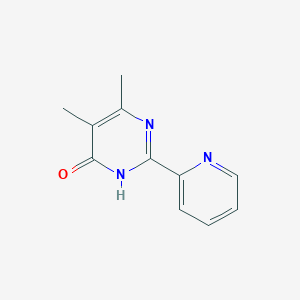
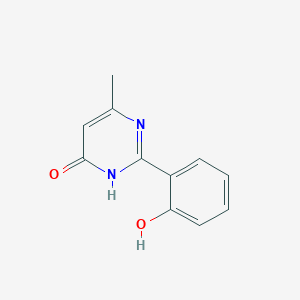
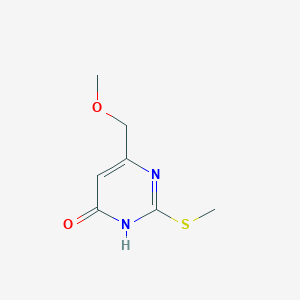
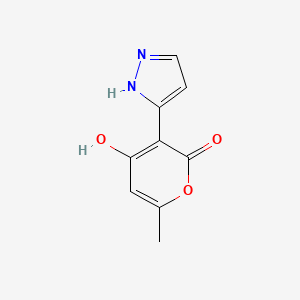
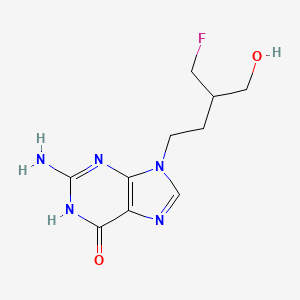
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)